molecular formula C7H9N5O B562749 [2-(6-Amino-9H-purin-9-yl)ethanol-d4 CAS No. 1216900-94-5

[2-(6-Amino-9H-purin-9-yl)ethanol-d4

Cat. No. B562749
M. Wt: 183.207
InChI Key: VAQOTZQDXZDBJK-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(6-Amino-9H-purin-9-yl)ethanol-d4]” is a stable isotope labelled compound with the molecular formula C7H5D4N5O and a molecular weight of 183.2 . It is a molecule containing adenine and hydroxyethyl groups .


Synthesis Analysis

The preparation of 2-(6-Aminopurin-9-yl)ethanol usually includes the following steps :


Molecular Structure Analysis

The molecular structure of “[2-(6-Amino-9H-purin-9-yl)ethanol-d4]” consists of a purine ring (adenine) attached to an ethanol group . The compound has a molecular formula of C7H5D4N5O .


Physical And Chemical Properties Analysis

“[2-(6-Amino-9H-purin-9-yl)ethanol-d4]” has a density of 1.7±0.1 g/cm3 . It has a boiling point of 473.2±55.0 °C at 760 mmHg . The compound has a molar refractivity of 45.6±0.5 cm3 . It has 6 H bond acceptors and 3 H bond donors .

Scientific Research Applications

Ethanol's Biological Actions and Desensitization of Ligand-Gated Ion Channels

Ethanol affects multiple receptors, including ion channels sensitive to pharmacologically relevant concentrations. These channels, including type 3 serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors, undergo desensitization modulation by ethanol, which is crucial for its pharmacological effects. Understanding ethanol interactions with receptor desensitization may explain its varied actions and contribute to addressing alcoholism (Dopico & Lovinger, 2009).

Solubility of α-Amino Acids in Ethanol Mixtures

Research on α-amino acids' solubility in water, ethanol, and water-ethanol mixtures at 298.15 K and 0.1 MPa has shown that similar physical structures of α-amino acids result in similar solubility changes in mixed solvents. This indicates potential applications in biochemical and pharmaceutical processes, including crystallization and solvent selection for compound purification (Bowden, Sanders, & Bruins, 2018).

Ethanol Precipitation in Traditional Chinese Medicine

Ethanol precipitation, a purification process in Chinese medicine concentrates, highlights the application of ethanol in bioactive component purification. This review proposes further development in understanding the mechanism, improving quality control, and developing new process detection methods, demonstrating ethanol's role in traditional and modern pharmacological applications (Tai et al., 2020).

Reforming Bio-Ethanol for Hydrogen Production

Bio-ethanol's role as a renewable energy carrier for hydrogen production through reforming presents a promising method for sustainable energy solutions. The use of catalysts and operational conditions in ethanol reforming impacts hydrogen production efficiency, indicating ethanol's potential in renewable energy technologies (Ni, Leung, & Leung, 2007).

Ethanol's Effect on Nutrient Concentration in Distillers Grains

Increasing ethanol production has led to a significant rise in distillers dried grains with solubles (DDGS) as a byproduct. Research on DDGS's chemical composition provides insights into its use as a feed ingredient, showcasing ethanol production's environmental and agricultural implications (Liu, 2011).

properties

IUPAC Name

2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQOTZQDXZDBJK-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(6-Amino-9H-purin-9-yl)ethanol-d4

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